molecular formula C62H95N13O19 B612429 pep2-EVKI CAS No. 1315378-67-6

pep2-EVKI

Katalognummer B612429
CAS-Nummer: 1315378-67-6
Molekulargewicht: 1326.51
InChI-Schlüssel: KGQYILLVACJAQP-XMCCVONBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pep2-EVKI is an inhibitor peptide that selectively disrupts the binding of the AMPA receptor subunit GluR2 to protein interacting with C kinase (PICK1). It does not affect the binding of GluA2 to GRIP or ABP and does not increase AMPA current amplitude or affect long term depression (LTD) .


Molecular Structure Analysis

The molecular formula of pep2-EVKI is C62H95N13O19 . The IUPAC name is (2S,3S)-2-[[…]-3-methylpentanoic acid . The InChI and SMILES strings provide a detailed description of the molecule’s structure .

Wissenschaftliche Forschungsanwendungen

Regulation of Synaptic Strength and AMPA Receptor Subunit Composition

Pep2-EVKI plays a crucial role in the regulation of synaptic strength and AMPA receptor subunit composition . It interacts with PICK1 (protein interacting with C kinase-1), which regulates the surface expression of the AMPA receptor (AMPAR) GluR2 subunit . This interaction has significant functional consequences, including an increase in AMPAR-mediated EPSC amplitude when PICK1 is virally expressed in the CA1 region of hippocampal slices .

AMPA Receptor Trafficking

Pep2-EVKI is involved in the phosphorylation-dependent trafficking of GluR2-containing AMPA receptors . The phosphorylation of GluR2 by PKC at Ser880 plays an important role in the trafficking of GluR2-containing AMPA receptors from the plasma membrane . Administration of Pep2-EVKI, a cell-permeable peptide that disrupts GluR2 trafficking, into either the accumbens core or shell attenuates cocaine-induced reinstatement of drug seeking .

Cocaine Seeking Behavior

Research has shown that Pep2-EVKI can influence cocaine seeking behavior . Specifically, it has been found that the reinstatement of cocaine seeking is associated with increases in the phosphorylation-dependent trafficking of GluR2-containing AMPA receptors in the nucleus accumbens . This suggests that Pep2-EVKI could potentially be used in the treatment of cocaine addiction.

Locomotor Sensitization to Cocaine

Pep2-EVKI has been investigated for its effects on locomotor sensitization to cocaine . In one study, Pep2-EVKI was microinjected into the NAc 1 hour before a systemic injection of cocaine challenge . The results of this study could provide valuable insights into the role of Pep2-EVKI in cocaine addiction and its potential therapeutic applications.

Interaction with Protein Interacting with C Kinase (PICK1)

Pep2-EVKI selectively disrupts the binding of the AMPA receptor subunit GluR2 (at the C-terminal PDZ site) to protein interacting with C kinase (PICK1) . This interaction is significant as it plays a crucial role in the regulation of AMPA receptor function.

Role in Neurological Research

Given its significant interactions with AMPA receptors and its effects on synaptic strength and AMPA receptor trafficking, Pep2-EVKI is a valuable tool in neurological research . It can help researchers better understand the mechanisms underlying synaptic plasticity and the role of AMPA receptors in neurological disorders.

Zukünftige Richtungen

Pep2-EVKI has been used in research to study its effects on neuropathic pain, particularly its role in alleviating aversive and depressive symptoms . It has also been suggested that structural and functional neuroplasticity in the amygdala, which can be influenced by pep2-EVKI, may be a promising therapeutic target for comorbid negative emotional-affective disorders in chronic pain .

Relevant Papers

Several papers have been published on pep2-EVKI. One study found that pep2-EVKI can restore the enhanced LTD at the LA/BLA-CeA synapse, and alleviate the mechanical allodynia and comorbid aversive and depressive symptoms in neuropathic rats . Another study found that pep2-EVKI can increase the locomotor response of rats to cocaine by decreasing GluR2 surface insertion . A third study found that administration of pep2-EVKI into either the accumbens core or shell attenuated cocaine-induced reinstatement of drug seeking .

Eigenschaften

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQYILLVACJAQP-XMCCVONBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N13O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pep2-EVKI

Q & A

ANone: Pep2-EVKI acts as a competitive inhibitor of the interaction between the GluA2 subunit of AMPARs and PICK1 [, ]. PICK1 is a scaffolding protein that binds to GluA2 through a specific PDZ domain interaction. This interaction is necessary for the endocytosis and intracellular trafficking of GluA2-containing AMPARs. By disrupting this interaction, pep2-EVKI prevents the removal of these receptors from the synapse, effectively enhancing AMPAR-mediated synaptic transmission [].

ANone: Studies have shown that pep2-EVKI administration into either the nucleus accumbens core or shell attenuates cocaine-induced reinstatement of drug-seeking behavior in animal models []. This suggests that the endocytosis of GluA2-containing AMPARs, regulated by the GluA2-PICK1 interaction, is involved in the reinstatement of drug seeking. Blocking this process with pep2-EVKI could potentially disrupt the synaptic plasticity changes associated with addiction.

ANone: Yes, research suggests that pep2-EVKI might have therapeutic potential in neuropathic pain. In rat models of neuropathic pain, pep2-EVKI alleviated mechanical allodynia (increased sensitivity to pain) and reduced both aversive and depressive-like behaviors []. This effect was linked to the restoration of Long-Term Depression (LTD) at the LA/BLA-CeA synapse, a process that is disrupted in neuropathic pain and involves GluA2-containing AMPAR endocytosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.